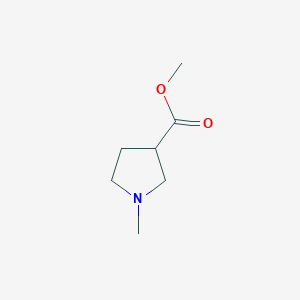

Methyl 1-methylpyrrolidine-3-carboxylate

Description

Contextualization within Pyrrolidine (B122466) Chemistry Research

The pyrrolidine ring is a ubiquitous scaffold found in numerous natural products, pharmaceuticals, and catalysts. nih.gov Its non-planar, puckered conformation provides a three-dimensional framework that is highly sought after in drug design, as it allows for precise spatial orientation of functional groups, leading to enhanced target specificity and biological activity. nih.gov Research in pyrrolidine chemistry is extensive, with a focus on developing novel synthetic methodologies to access functionalized pyrrolidine derivatives and exploring their potential applications.

Methyl 1-methylpyrrolidine-3-carboxylate fits within this research landscape as a readily available and versatile building block. The presence of both a tertiary amine and a methyl ester functional group allows for a diverse range of chemical transformations, making it an attractive starting material for the construction of more elaborate molecular architectures.

Significance as a Versatile Chemical Scaffold and Synthetic Target

The significance of this compound in academic and industrial research stems from its role as both a versatile chemical scaffold and a key synthetic target. Its parent carboxylic acid, 1-Methyl-pyrrolidine-3-carboxylic acid, is recognized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The methyl ester derivative offers advantages in certain synthetic contexts, such as improved solubility and modified reactivity.

The pyrrolidine core of this molecule provides a robust and stereochemically defined platform upon which additional complexity can be built. Researchers have utilized this scaffold to explore new therapeutic avenues and to develop novel materials with tailored properties. chemimpex.com The ability to functionalize the pyrrolidine ring at various positions, coupled with the reactivity of the ester group, makes this compound a valuable precursor for generating libraries of compounds for biological screening and materials science applications.

Detailed research has explored various synthetic routes to access pyrrolidine-3-carboxylic acid derivatives, highlighting the importance of this structural motif. rsc.org For instance, organocatalytic enantioselective Michael addition reactions have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, demonstrating the sophisticated chemical strategies employed to synthesize these valuable compounds. rsc.org

While specific research detailing the direct use of this compound is often embedded within broader studies, its foundational role as a precursor to more complex, biologically active molecules is well-established within the scientific literature. Its application in the synthesis of agrochemicals further underscores its versatility and importance in various sectors of the chemical industry. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-4-3-6(5-8)7(9)10-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWOGQHZGYEOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Strategies for Methyl 1 Methylpyrrolidine 3 Carboxylate

Established Synthetic Routes to Pyrrolidine-3-carboxylates

Traditional approaches to pyrrolidine-3-carboxylates often involve the construction of the heterocyclic ring from acyclic precursors or the modification of existing cyclic systems. These methods are foundational and widely applied in synthetic chemistry.

The formation of the pyrrolidine (B122466) skeleton can be achieved through the cyclization of acyclic compounds. mdpi.com These methods involve forming the five-membered ring from a linear precursor that already contains the necessary atoms. One common strategy is the intramolecular cyclization of functionalized amine precursors. For instance, an amine containing a leaving group at the γ-position relative to a carbanion-stabilizing group can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.

Another prominent approach utilizes readily available chiral precursors from the "chiral pool," such as the amino acids proline and 4-hydroxyproline. mdpi.comnih.gov Although these precursors have functionality at the 2- or 4-position, established chemical transformations can be employed to rearrange or migrate the functional groups to the 3-position. For example, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid, a derivative of the target structure, was previously synthesized from 4-hydroxy-proline in a lengthy sequence of more than 10 steps. rsc.org

A summary of common acyclic precursors and their cyclization strategies is presented below.

| Precursor Type | Cyclization Strategy | Resulting Bond |

| γ-Haloamine | Intramolecular Williamson Ether Synthesis (for N-alkylation) | N-C |

| δ-Amino α,β-unsaturated ester | Intramolecular Michael Addition (Aza-Michael) | N-C |

| 1,4-Dicarbonyl compound + Amine | Reductive Amination | N-C, N-C |

Direct esterification is a fundamental and straightforward method for synthesizing methyl 1-methylpyrrolidine-3-carboxylate from its corresponding carboxylic acid, 1-methylpyrrolidine-3-carboxylic acid. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester product.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and yield the methyl ester. This two-step procedure is often faster and avoids the equilibrium limitations of Fischer esterification.

Direct acylation of a C-H bond at the 3-position of a pre-formed N-methylpyrrolidine ring is a challenging and uncommon strategy for synthesizing 3-carboxylate derivatives. Such reactions typically lack regioselectivity and require harsh conditions. However, modern catalytic methods have enabled the functionalization of the pyrrolidine ring at the C-3 position.

A notable example is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which allows for the direct formation of a C-C bond at the 3-position, producing 3-aryl pyrrolidines. chemrxiv.orgnih.gov While this does not directly yield a carboxylate group, the introduced aryl group could potentially be subjected to oxidative cleavage to generate a carboxylic acid, which can then be esterified. This represents an indirect but advanced strategy for accessing 3-substituted pyrrolidines from readily available precursors. nih.gov

Advanced Asymmetric Synthesis of this compound Derivatives

Modern synthetic efforts are largely focused on developing asymmetric methods that allow for the enantioselective and diastereoselective synthesis of substituted pyrrolidines. These advanced strategies, including organocatalysis and cycloaddition reactions, provide efficient access to chiral molecules with high optical purity.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. The pyrrolidine scaffold itself is a privileged motif in many organocatalysts. nih.gov The enantioselective Michael addition, or conjugate addition, is a key strategy for constructing substituted pyrrolidines. rsc.org

In a representative approach, an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates has been developed for the concise synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.orgnih.gov Chiral amine catalysts are used to facilitate the highly enantioselective 1,4-addition reaction. researchgate.net The resulting Michael adduct, a γ-nitro ketone, can be subsequently cyclized via reductive amination to form the pyrrolidine ring. This method allows for the synthesis of highly enantiomerically enriched (97% ee) 5-methylpyrrolidine-3-carboxylic acid in just two steps from accessible starting materials. rsc.org

Below is a table summarizing the results of an organocatalytic Michael addition for the synthesis of pyrrolidine precursors.

| Catalyst (mol%) | Nitroalkane | Enone Substrate | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee) |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (20) | Nitromethane | Methyl 4-oxo-4-phenyl-2-butenoate | 90 | 95:5 | 98 (syn) |

| (S)-2-(Trifluoromethyl)-pyrrolidine (10) | 2-Nitropropane | Benzylideneacetone | 85 | - | 86 |

| Chiral Imidazolidinone (20) | Propanal | 2-Cyclohexen-1-one | 78 | - | 93 |

This table presents representative data from various organocatalytic Michael addition reactions leading to precursors for substituted pyrrolidines. researchgate.netacs.org

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene (a dipolarophile) is one of the most efficient and stereocontrolled methods for the synthesis of the pyrrolidine ring. researchgate.netwikipedia.org This reaction, often referred to as a Huisgen cycloaddition, forms two new carbon-carbon bonds in a single step, rapidly building molecular complexity. wikipedia.org

Azomethine ylides are transient 1,3-dipoles that can be generated in situ by various methods, such as the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. tandfonline.com For the synthesis of N-methylpyrrolidine derivatives, sarcosine (B1681465) (N-methylglycine) is a common precursor for the azomethine ylide.

The reaction of the azomethine ylide with an electron-deficient alkene, such as methyl acrylate, leads directly to a substituted pyrrolidine. The stereochemical outcome of the reaction can be controlled with high precision through the use of chiral catalysts or chiral auxiliaries, making it a powerful tool for asymmetric synthesis. rsc.orgacs.org This versatility allows for access to a wide range of stereoisomers from the same starting materials. rsc.org

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product |

| Sarcosine + Benzaldehyde | Methyl Acrylate | AgOAc, DBU | Methyl 1-methyl-5-phenylpyrrolidine-3-carboxylate |

| N-Benzylglycine methyl ester + Paraformaldehyde | Dimethyl maleate | LiBr, Et₃N | Tetramethyl 1-benzylpyrrolidine-2,3,4,5-tetracarboxylate |

| N-Phthalimidoaziridine | N-Phenylmaleimide | Toluene, Δ | Spiro[pyrrolidine-3,3'-oxindole] derivative |

This table illustrates the versatility of the 1,3-dipolar cycloaddition in synthesizing various substituted pyrrolidines. researchgate.net

Stereoselective Derivatization of Chiral Pyrrolidine Intermediates

The stereoselective synthesis of this compound heavily relies on the derivatization of pre-existing chiral pyrrolidine scaffolds. A prominent strategy involves the use of organocatalytic enantioselective Michael addition reactions to construct the chiral pyrrolidine ring system, which is then further functionalized.

One notable approach has successfully yielded 5-methylpyrrolidine-3-carboxylic acid with a high enantiomeric excess (97% ee) in a two-step process. rsc.orgresearchgate.net This method utilizes an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgresearchgate.net The resulting intermediate can then undergo a series of transformations, including reduction and cyclization, to afford the desired pyrrolidine-3-carboxylic acid core.

Subsequent derivatization of this chiral intermediate is crucial to obtain this compound. This typically involves two key steps: N-methylation and esterification of the carboxylic acid. The stereochemical integrity of the chiral center at the 3-position must be maintained throughout these transformations.

N-Methylation: The introduction of the methyl group onto the nitrogen atom can be achieved through various methods. Reductive amination using formaldehyde (B43269) in the presence of a reducing agent like formic acid or sodium triacetoxyborohydride (B8407120) is a common and effective method. google.com The choice of reagents and reaction conditions is critical to prevent racemization.

Esterification: The conversion of the carboxylic acid to its methyl ester can be accomplished using standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or by using diazomethane (B1218177) for a milder approach.

The following table summarizes a potential stereoselective derivatization pathway starting from a chiral pyrrolidine-3-carboxylic acid intermediate.

| Step | Transformation | Reagents and Conditions | Key Considerations |

| 1 | N-Methylation | Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) or NaBH(OAc)₃ | Control of stoichiometry and temperature to avoid over-methylation and side reactions. |

| 2 | Esterification | Methanol, SOCl₂ or H₂SO₄ (catalyst) | Anhydrous conditions are crucial to maximize ester yield. |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical intermediates, including N-methylpyrrolidine derivatives. The focus has been on utilizing environmentally benign solvents, catalysts, and reagents to minimize waste and environmental impact.

For the synthesis of the parent N-methylpyrrolidine, a green chemistry process has been developed using water as the solvent and potassium carbonate as an inexpensive and environmentally friendly catalyst. researchgate.netvjs.ac.vnvjs.ac.vn This reaction proceeds via the alkylation of methylamine (B109427) with 1,4-dibromobutane (B41627) at a moderate temperature of 90°C. researchgate.netvjs.ac.vnvjs.ac.vn While this method applies to the parent heterocycle, the principles can be adapted for the synthesis of its derivatives.

In the context of this compound, green approaches can be incorporated into the N-methylation step. For instance, the use of dimethyl carbonate (DMC) as a green methylating agent is a promising alternative to traditional reagents like methyl iodide or dimethyl sulfate, which are toxic and produce hazardous byproducts. DMC is non-toxic, biodegradable, and the reaction byproducts are often benign.

Furthermore, the use of catalytic hydrogenation for N-methylation, employing a catalyst and hydrogen gas, represents a cleaner alternative to stoichiometric reagents. For instance, the methylation of pyrrolidine with methanol under the catalysis of a II-X-zeolite at 300 °C has been reported with high conversion and selectivity. google.com

The following table highlights some green chemistry considerations for the synthesis of this compound.

| Synthetic Step | Conventional Method | Green Alternative | Advantages of Green Alternative |

| N-Methylation | Methyl iodide, Dimethyl sulfate | Dimethyl carbonate (DMC), Catalytic hydrogenation with methanol | Non-toxic, biodegradable, atom economical, reduced waste. |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol (B145695), 2-Methyltetrahydrofuran (2-MeTHF) | Reduced toxicity, improved safety profile, potential for recycling. |

| Catalyst | Stoichiometric strong bases | Heterogeneous catalysts (e.g., zeolites), reusable catalysts | Ease of separation, reduced waste, potential for continuous flow processes. |

Optimization of Reaction Conditions and Synthetic Pathways

For the key stereoselective steps, such as the organocatalytic Michael addition, the choice of catalyst, solvent, temperature, and substrate concentration can significantly impact the enantioselectivity and reaction rate. For instance, in the synthesis of 5-methylpyrrolidine-3-carboxylic acid, various organocatalysts can be screened to identify the one that provides the highest enantiomeric excess. rsc.orgresearchgate.net

The N-methylation and esterification steps also require careful optimization. For the N-methylation, factors such as the choice of methylating agent, the base, the solvent, and the reaction temperature can influence the yield and selectivity. For example, in the methylation of pyrrolidine with formaldehyde and formic acid, the reaction is typically carried out at normal temperature and pressure. google.com

The following table provides examples of parameters that can be optimized for key transformations in the synthesis of this compound.

| Reaction | Parameter to Optimize | Example of Variation | Desired Outcome |

| Asymmetric Michael Addition | Catalyst | Different chiral amines or thioureas | High enantiomeric excess (>99% ee) |

| Solvent | Toluene, Dichloromethane, THF | Improved solubility and reaction rate | |

| Temperature | -20°C to room temperature | Optimal balance between reaction rate and stereoselectivity | |

| N-Methylation | Methylating Agent | Formaldehyde/Formic acid, Dimethyl carbonate | High yield, minimal byproducts |

| Base | K₂CO₃, Et₃N | Efficient reaction, easy work-up | |

| Esterification | Catalyst | H₂SO₄, SOCl₂, DCC/DMAP | High yield, mild conditions |

| Reaction Time | 1-24 hours | Completion of reaction, minimal side product formation |

By systematically optimizing these conditions, a robust and efficient synthetic route to enantiomerically pure this compound can be established.

Chemical Reactivity and Transformation Studies of Methyl 1 Methylpyrrolidine 3 Carboxylate

Reactions of the Carboxylate Moiety

The ester functional group in methyl 1-methylpyrrolidine-3-carboxylate is a primary site for chemical modification, enabling transformations such as transesterification, amidation, and decarboxylation.

Transesterification Processes

Transesterification is a chemical process that involves the exchange of the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions, the reaction proceeds through nucleophilic acyl substitution, where an alkoxide ion acts as the nucleophile. masterorganicchemistry.com For instance, the treatment of this compound with sodium ethoxide in ethanol (B145695) would yield ethyl 1-methylpyrrolidine-3-carboxylate. The efficiency of this process is often enhanced by using the desired alcohol as the solvent to shift the equilibrium towards the product. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an alcohol molecule. masterorganicchemistry.com

The choice of catalyst and reaction conditions, such as temperature and molar ratio of reactants, significantly influences the reaction's yield and the composition of the product mixture. csic.es

Table 1: Transesterification Reactions

| Reactant | Reagent | Product | Catalyst |

|---|---|---|---|

| This compound | Ethanol | Ethyl 1-methylpyrrolidine-3-carboxylate | Sodium Ethoxide |

| This compound | Propanol | Propyl 1-methylpyrrolidine-3-carboxylate | Sulfuric Acid |

Amidation Reactions

Amidation involves the reaction of the carboxylate moiety with an amine to form an amide. Direct conversion of esters to amides can be challenging and often requires specific coupling agents or catalysts. mdpi.com A general method for synthesizing amides involves the direct coupling of alkali metal carboxylate salts with amines using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base. organic-chemistry.orgnih.gov This method is efficient, with reactions often completing within 1-2 hours and producing good to excellent yields. organic-chemistry.orgnih.gov

This protocol is particularly useful for substrates where the corresponding carboxylic acids or acyl chlorides are unstable. organic-chemistry.orgnih.gov The process typically involves pre-activating the carboxylate salt with the coupling reagent before the amine is introduced to minimize the formation of side products. organic-chemistry.org

Table 2: Amidation Reaction Examples

| Carboxylate Derivative | Amine | Coupling Agent | Product |

|---|---|---|---|

| Lithium 1-methylpyrrolidine-3-carboxylate | Benzylamine | HBTU/Hünig's base | N-benzyl-1-methylpyrrolidine-3-carboxamide |

| Sodium 1-methylpyrrolidine-3-carboxylate | Aniline | HBTU/Hünig's base | N-phenyl-1-methylpyrrolidine-3-carboxamide |

Decarboxylation Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for carboxylic acids and their derivatives. For simple alkyl carboxylates, this process is generally not facile. However, decarboxylation can occur under specific conditions, particularly if the molecule can form a stable intermediate. For instance, β-keto acids and their esters can undergo decarboxylation upon heating. masterorganicchemistry.com

While this compound itself does not have a β-keto group, derivatives can be synthesized to facilitate this reaction. The Krapcho decarboxylation is a method used for the decarboxylation of esters with an electron-withdrawing group in the β-position, typically in the presence of a salt like lithium chloride in a polar aprotic solvent. organic-chemistry.org

Reactivity of the Pyrrolidine (B122466) Nitrogen

The tertiary amine of the pyrrolidine ring in this compound is a key reactive center. Its lone pair of electrons makes it nucleophilic and basic.

The nitrogen atom can readily undergo quaternization by reacting with alkyl halides to form quaternary ammonium (B1175870) salts. For example, reaction with methyl iodide would yield 1,1-dimethyl-3-(methoxycarbonyl)pyrrolidinium iodide.

The basicity of the nitrogen allows it to participate in acid-base reactions and to act as a catalyst in certain transformations. The electronic properties of the pyrrolidine ring can influence the reactivity of other parts of the molecule. mdpi.com

Cyclization and Ring Modification Reactions of this compound Derivatives

The pyrrolidine scaffold is a versatile platform for the synthesis of more complex heterocyclic systems. nih.gov Derivatives of this compound can undergo various cyclization and ring modification reactions.

One of the most powerful methods for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. nih.govnih.gov Azomethine ylides, which can be generated from derivatives of proline (a closely related structure), can react with various dipolarophiles to create fused or spiro-pyrrolidine systems. nih.gov For example, the reaction of an azomethine ylide derived from a proline ester with an alkene can lead to the formation of a pyrrolizidine (B1209537) core.

Furthermore, intramolecular reactions involving functional groups introduced at the carboxylate or on the ring can lead to the formation of bicyclic structures. For instance, a derivative with a suitably placed nucleophile could undergo an intramolecular cyclization to form a fused ring system.

Exploration of Novel Chemical Transformations

The unique combination of a tertiary amine and an ester within a cyclic framework makes this compound and its derivatives interesting substrates for exploring new chemical reactions.

For instance, organocatalytic methods can be employed to achieve asymmetric transformations. The pyrrolidine scaffold is a common feature in many organocatalysts. researchgate.net By modifying the structure of this compound, it may be possible to develop new catalysts for various organic reactions.

Recent research has focused on developing concise and highly enantioselective syntheses of substituted pyrrolidine-3-carboxylic acids through methods like organocatalytic enantioselective Michael additions. rsc.org These approaches allow for the creation of chiral pyrrolidine derivatives with high stereocontrol, which are valuable building blocks in medicinal chemistry. rsc.org

Advanced Characterization and Spectroscopic Analysis of Methyl 1 Methylpyrrolidine 3 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of Methyl 1-methylpyrrolidine-3-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key resonances are predicted as follows. The protons on the pyrrolidine (B122466) ring exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The N-methyl and ester methyl groups appear as sharp singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. The presence of the ester carbonyl carbon is a key diagnostic signal, appearing significantly downfield.

Note: The following NMR data is predicted using advanced computational algorithms and may vary slightly from experimental values.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.67 | s | 3H | -OCH₃ (Ester) |

| ~2.90 - 2.80 | m | 1H | H-3 |

| ~2.75 - 2.65 | m | 1H | H-5a |

| ~2.60 - 2.50 | m | 1H | H-2a |

| ~2.45 - 2.35 | m | 1H | H-5b |

| ~2.33 | s | 3H | N-CH₃ |

| ~2.30 - 2.20 | m | 1H | H-2b |

| ~2.15 - 2.00 | m | 1H | H-4a |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~174.5 | C=O (Ester) |

| ~62.0 | C-2 |

| ~55.0 | C-5 |

| ~51.5 | -OCH₃ (Ester) |

| ~42.0 | N-CH₃ |

| ~41.0 | C-3 |

Advanced Mass Spectrometry (MS) Techniques (LC-MS, GC-MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the analysis of this compound.

Under electron ionization (EI) conditions, typical in GC-MS, the molecular ion ([M]⁺) is expected at m/z 143. The fragmentation pattern is dominated by cleavages adjacent to the nitrogen atom (α-cleavage), a characteristic feature of amines. Key fragment ions would arise from the loss of the ester group or parts of the pyrrolidine ring.

Expected Key Fragmentations in EI-MS:

α-Cleavage: The most prominent fragmentation pathway for N-alkyl amines involves cleavage of the C-C bond adjacent to the nitrogen. This would lead to the formation of a stable iminium ion. For instance, cleavage of the C2-C3 bond could result in a fragment at m/z 70.

Loss of Ester Functionality: Fragmentation can occur via the loss of the methoxy (B1213986) group (-OCH₃) to give an [M-31]⁺ ion at m/z 112, or the entire methoxycarbonyl group (-COOCH₃) to yield an [M-59]⁺ ion at m/z 84.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity | Relative Intensity |

|---|---|---|

| 143 | [M]⁺ (Molecular Ion) | Low |

| 112 | [M - OCH₃]⁺ | Moderate |

| 84 | [M - COOCH₃]⁺ | High |

| 70 | [C₄H₈N]⁺ | High (Base Peak) |

| 57 | [C₃H₅N]⁺ | Moderate |

High-Performance Chromatographic Analysis (HPLC, UPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for quantitative analysis. The choice between High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) depends on the sample matrix and analytical objective.

High-Performance Liquid Chromatography (HPLC/UPLC): As a polar and basic compound, reversed-phase HPLC is a suitable method. A C18 column is commonly used, with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The addition of a small amount of an acid (e.g., formic acid) to the mobile phase can improve peak shape by protonating the tertiary amine. Detection is typically achieved using a UV detector at a low wavelength (around 200-210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): Due to its volatility, GC is also a viable technique. A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) or a cyanopropyl-based stationary phase, is recommended for analyzing polar amines and esters. sigmaaldrich.com The use of a deactivated column is crucial to prevent peak tailing caused by the interaction of the basic amine group with active sites on the column. labrulez.com A Flame Ionization Detector (FID) provides excellent sensitivity, while coupling to a mass spectrometer (GC-MS) allows for definitive identification of the peak.

Typical Chromatographic Conditions

| Parameter | HPLC/UPLC | GC |

|---|---|---|

| Column | Reversed-Phase C18, 2.1-4.6 mm ID, 1.7-5 µm | Polar Capillary (e.g., DB-WAX, ZB-50), 30m x 0.25mm |

| Mobile Phase / Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol (Gradient Elution) | Helium or Nitrogen |

| Flow Rate / Gas Flow | 0.2 - 1.0 mL/min | 1 - 2 mL/min |

| Temperature | Ambient to 40 °C | Temperature Program (e.g., 80 °C to 220 °C) |

| Detector | UV (205 nm), ELSD, MS | FID, MS |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The spectrum of this compound is expected to show several distinct absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1750-1735 cm⁻¹. This is one of the most prominent peaks in the spectrum. ukim.edu.mk

C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the fingerprint region, typically around 1300-1000 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups on the pyrrolidine ring will appear as strong bands in the 3000-2850 cm⁻¹ region. vscht.cz

C-N Stretch: The stretching vibration of the tertiary amine C-N bond typically appears as a medium to weak band in the 1250-1020 cm⁻¹ range. ukim.edu.mk

Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 2980 - 2850 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| 1745 - 1735 | Strong, Sharp | C=O Stretch | Ester |

| 1465, 1380 | Medium | C-H Bend | Alkane (CH₂, CH₃) |

| 1250 - 1150 | Strong | C-O Stretch | Ester |

Computational and Theoretical Investigations of Methyl 1 Methylpyrrolidine 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular structure, stability, and reactivity. However, specific studies applying these methods to Methyl 1-methylpyrrolidine-3-carboxylate have not been identified.

Molecular Geometry and Conformational Analysis

A thorough computational study would involve optimizing the molecular geometry of this compound to find its most stable three-dimensional structure. This analysis would identify key bond lengths, bond angles, and dihedral angles.

Conformational analysis would be performed to explore the different spatial arrangements (conformers) of the molecule, particularly concerning the puckering of the pyrrolidine (B122466) ring and the orientation of the ester group. The relative energies of these conformers would be calculated to determine the most stable and populated forms at equilibrium. Currently, there are no published studies containing a detailed conformational analysis or optimized geometry data for this specific compound.

Vibrational Frequency Predictions and Spectroscopic Correlations

Quantum chemical calculations are used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated frequency can be assigned to a specific vibrational mode, such as C-H stretching, C=O stretching, or ring deformations. These theoretical predictions are invaluable for interpreting experimental IR spectra. No such computational analysis detailing the predicted vibrational frequencies for this compound is available in the scientific literature.

Electronic Structure and Frontier Molecular Orbital Theory

An analysis of the electronic structure provides insight into the distribution of electrons within the molecule. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The HOMO-LUMO energy gap is an important indicator of chemical stability. Specific HOMO-LUMO energy values and orbital visualizations for this compound have not been reported in computational studies.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are made by calculating the magnetic shielding of each nucleus. Comparing theoretical NMR data with experimental spectra helps in the structural confirmation of the compound. While experimental ¹H NMR data is mentioned in patent literature, detailed computational predictions of the NMR spectrum for this compound are not available. google.com

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies can be employed to investigate the mechanisms of chemical reactions involving a specific compound. By calculating the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energy of transition states, which are the high-energy structures that must be passed through for a reaction to occur. This information is critical for understanding reaction rates and selectivity. No theoretical studies on the reaction mechanisms or transition states involving this compound have been found in the literature.

Computational Assessment of Chemical Reactivity and Stability

The chemical reactivity and stability of a molecule like this compound can be assessed using a variety of computational methods, primarily rooted in quantum mechanics. Density Functional Theory (DFT) is a common approach to explore the electronic structure and predict reactivity.

Key Parameters for Reactivity and Stability:

| Parameter | Description | Typical Computational Method |

| Frontier Molecular Orbitals (FMOs) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. | DFT, Ab initio methods |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. | DFT, Hartree-Fock |

| Global Reactivity Descriptors | Parameters such as electronegativity, chemical hardness, and electrophilicity index provide a quantitative measure of a molecule's reactivity. | DFT |

| Thermodynamic Properties | Calculation of enthalpy of formation, Gibbs free energy of formation, and thermal stability. | DFT, Semi-empirical methods |

This table is interactive. Click on the headers to sort.

Detailed research findings from a computational study on substituted pyrrolidine-2,3-diones have shown that DFT calculations can effectively predict reaction mechanisms and product selectivity, highlighting the utility of these methods in understanding the reactivity of pyrrolidine systems. beilstein-journals.orgnih.gov For instance, such studies can elucidate the kinetic and thermodynamic favorability of different reaction pathways. beilstein-journals.orgnih.gov

In Silico Conformational Analysis and pKa Calculations

The three-dimensional structure and the ionization state of this compound are fundamental to its biological activity and chemical behavior.

Conformational Analysis:

The pyrrolidine ring is known for its puckered conformations, typically adopting envelope or twist forms. acs.orgresearchgate.net Computational methods can be used to determine the relative energies of these conformers and the energy barriers between them. A rigorous conformational analysis would involve:

Potential Energy Surface (PES) Scanning: Systematically rotating a specific dihedral angle to map the energy landscape.

Molecular Dynamics (MD) Simulations: Simulating the molecule's movement over time to explore its accessible conformations.

Quantum Mechanical Calculations: Optimizing the geometry of different conformers to find the most stable structures.

Studies on substituted prolines, which share the pyrrolidine ring, have demonstrated that substituents significantly influence the ring's puckering and the cis/trans isomerization of the amide bond, which can be extrapolated to understand the conformational preferences of other pyrrolidine derivatives. nih.gov

pKa Calculations:

The pKa value indicates the acidity or basicity of a compound. For this compound, the nitrogen atom of the pyrrolidine ring is basic. Computational methods for pKa prediction typically involve thermodynamic cycles. These calculations often combine quantum mechanical calculations of the molecule in the gas phase with a continuum solvation model to account for the effect of the solvent. While specific pKa calculations for this compound are not available, theoretical methods have been successfully applied to predict the pKa of various substituted nitrogen-containing heterocycles. researchgate.netrsc.org

Methyl Group Effects on Protein-Ligand Binding (e.g., Monte Carlo/Free-Energy Perturbation calculations)

The two methyl groups in this compound (one on the nitrogen and one in the ester group) can significantly impact its binding to a biological target. Computational methods, particularly Free-Energy Perturbation (FEP) and Thermodynamic Integration (TI), are powerful tools for quantifying these effects. discoveracs.orgnih.govnih.govtandfonline.comacs.org

These "alchemical" free energy calculations simulate a non-physical transformation of a ligand into a related one (e.g., demethylation) both in solution and when bound to a protein. The difference in the free energy of these transformations provides a highly accurate prediction of the change in binding affinity.

Simulated Effects of Methyl Groups on Binding:

| Effect | Description | Computational Method |

| Hydrophobic Interactions | The methyl groups can occupy hydrophobic pockets in a protein's binding site, contributing favorably to the binding energy. | FEP, MD simulations with scoring functions |

| Steric Effects | The size of the methyl groups can either be beneficial, by increasing surface contact, or detrimental, by causing steric clashes. | Molecular Docking, MD simulations |

| Conformational Changes | The N-methyl group can influence the conformational preferences of the pyrrolidine ring, which may be crucial for optimal binding. | Conformational analysis, FEP |

| Displacement of Water Molecules | A methyl group can displace "unhappy" water molecules from a hydrophobic binding site, leading to a favorable entropic contribution to binding. | MD simulations, WaterMap analysis |

This table is interactive. Click on the headers to sort.

While no specific FEP studies on this compound were found, the methodology is widely applied in drug discovery to optimize lead compounds by predicting the impact of small chemical modifications, such as the addition or removal of a methyl group. discoveracs.orgnih.govtandfonline.com The investigation of pyrrolidine derivatives binding to the polo-box domain of Polo-Like Kinase 1 has highlighted the importance of the pyrrolidine scaffold in specific protein-ligand interactions. nih.gov

Chirality and Stereochemistry in Methyl 1 Methylpyrrolidine 3 Carboxylate Research

Synthesis of Stereoisomers and Enantiomers

The controlled synthesis of specific stereoisomers of pyrrolidine-3-carboxylate derivatives is a significant area of research, enabling the exploration of structure-activity relationships. Several key strategies are employed to achieve high levels of stereoselectivity.

One of the most versatile methods is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This reaction can generate multiple stereocenters in a single step with a high degree of control. acs.org The stereochemical outcome can be influenced by the choice of chiral ligands, catalysts, or chiral auxiliaries attached to either the ylide or the alkene. rsc.orgrsc.org For instance, silver(I)-catalyzed cycloadditions have been developed where the use of different chiral phosphine (B1218219) ligands, such as tBu-Phosferrox or phosphoramidite, can selectively produce either the endo- or exo-cycloadducts with excellent stereoselectivity. rsc.org

Organocatalytic Michael additions represent another powerful, atom-economical approach. rsc.orgrsc.org Chiral amines derived from natural amino acids like proline can catalyze the enantioselective conjugate addition of nitroalkanes to 4-oxo-2-enoates. rsc.org The resulting adducts can then be cyclized and reduced to yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.org This method has successfully produced compounds like 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess (ee) in just two steps. rsc.org

Furthermore, the use of the chiral pool , particularly amino acids like L-proline, L-hydroxyproline, and pyroglutamic acid, provides a reliable route to enantiopure pyrrolidine (B122466) derivatives. mdpi.comnih.gov These readily available starting materials possess inherent chirality, which can be transferred through subsequent chemical modifications to produce complex pyrrolidine structures. nih.govnih.gov For example, enantiopure (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate has been synthesized from S-configured pyroglutamic acid methyl ester, with the reaction proceeding with retention of configuration at the chiral center. nih.gov

Finally, biocatalytic methods are emerging as a potent tool for creating chiral pyrrolidines. Through directed evolution, enzymes like cytochrome P450 have been engineered to catalyze the intramolecular insertion of nitrenes into C(sp³)–H bonds, constructing pyrrolidine rings with high enantioselectivity. acs.orgnih.gov

| Synthetic Method | Key Features | Stereochemical Control | Example Application |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Forms multiple stereocenters in one step. acs.org | Controlled by chiral catalysts, ligands, or auxiliaries. rsc.orgrsc.org | Synthesis of densely substituted pyrrolidines. acs.org |

| Organocatalytic Michael Addition | Atom-economical; uses small organic molecules as catalysts. rsc.org | Achieved via chiral catalysts (e.g., proline derivatives). rsc.org | Synthesis of 5-alkyl-pyrrolidine-3-carboxylic acids with high ee. rsc.org |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules like proline. nih.gov | Inherent chirality of the starting material is transferred. nih.gov | Synthesis of pyrrolidine-containing drugs and precursors. mdpi.com |

| Biocatalysis | Uses engineered enzymes for high selectivity. acs.org | Enzyme's active site dictates the enantiomeric outcome. acs.orgnih.gov | Intramolecular C-H amination to form chiral pyrrolidines. acs.org |

Impact of Stereochemistry on Biological Activity Profiles

The precise three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets, which are themselves chiral. nih.gov Even minor changes in stereochemistry can lead to dramatic differences in pharmacological activity, transforming an agonist into an antagonist or rendering a potent drug inactive.

Research on GPR40 agonists, potential treatments for type 2 diabetes, highlights this principle. In one study, two enantiomers, (R,R)-68 and (S,S)-68, of a pyrrolidine-containing compound exhibited entirely different effects. The (S,S) enantiomer acted as a conventional agonist, displacing a radioligand from the receptor, whereas the (R,R) enantiomer actually potentiated the radioligand's binding, indicating a different binding mode and a dual mechanism of action involving both Gq and Gs-coupled signaling pathways. nih.govfigshare.comfigshare.com The addition of a cis-4-CF₃ substituent was also found to endorse a specific ring conformation that improved agonist efficacy. nih.gov

Similarly, the stereochemistry of a methyl group at the 3-position of the pyrrolidine ring can determine a compound's effect on the estrogen receptor α (ERα). The (3R)-methylpyrrolidine configuration promotes a pure ERα antagonist and selective degrader profile, which is beneficial for treating breast cancer, while the (3S)-methylpyrrolidine derivative lacks this specific activity. nih.gov This demonstrates that the spatial orientation of even a small methyl group can fundamentally alter the molecule's interaction with the receptor's binding pocket. nih.gov

| Compound Series | Stereoisomer | Biological Target | Observed Effect |

|---|---|---|---|

| Pyrrolidine GPR40 Agonists nih.gov | (S,S)-enantiomer | GPR40 Receptor | Acts as a standard agonist, displacing radioligand. |

| (R,R)-enantiomer | Potentiates radioligand binding, dual signaling mechanism. | ||

| Benzopyran Antiestrogens nih.gov | (3R)-methylpyrrolidine | Estrogen Receptor α | Pure antagonist and selective degrader activity. |

| (3S)-methylpyrrolidine | Lacks specific antagonist/degrader activity. | ||

| PPAR Agonists nih.gov | cis-3R,4S | PPARα and PPARγ | Combined agonistic activity, improving glucose metabolism. |

Stereoselective Catalysis Utilizing Methyl 1-methylpyrrolidine-3-carboxylate Derivatives

Chiral pyrrolidine scaffolds, including derivatives of pyrrolidine-3-carboxylic acid, are not only targets of stereoselective synthesis but are also widely employed as organocatalysts to induce chirality in other reactions. mdpi.com The natural amino acid L-proline is considered a foundational organocatalyst, capable of catalyzing reactions like aldol (B89426) and Mannich reactions with high stereoselectivity. wikipedia.orglibretexts.org

Derivatives of this structure are developed to fine-tune catalytic activity and selectivity. For example, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been used as a catalyst in Mannich-type reactions, where it directs the formation of the anti-selective product, contrasting with L-proline which typically yields the syn-product. rsc.orglibretexts.org This demonstrates how substitution on the pyrrolidine ring can completely reverse the diastereoselectivity of a reaction.

Pyrrolidine derivatives are also incorporated as chiral ligands in metal-based catalysis. nih.govacs.org For instance, C₂-symmetric 2,5-diarylpyrrolidines have been attached to JohnPhos-type ligands to create chiral gold(I) catalysts. nih.gov These catalysts have proven effective in enantioselective intramolecular [4+2] cycloadditions. nih.govacs.org DFT calculations have shown that attractive non-covalent interactions between the substrate and the chiral pocket created by the pyrrolidine ligand are responsible for directing the stereoselective outcome. nih.gov

Methodologies for Stereochemical Assignment and Control

Unambiguously determining the relative and absolute stereochemistry of chiral molecules is crucial. A combination of spectroscopic, crystallographic, and computational methods is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry of diastereomers. rsc.org The coupling constants (J-values) between protons on the pyrrolidine ring can provide information about their dihedral angles, helping to distinguish between cis and trans isomers. researchgate.net Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-bond and through-space proton connectivities, respectively, which is invaluable for assigning the three-dimensional structure of complex molecules in solution. wordpress.comlongdom.org

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable crystal can be obtained. researchgate.netthieme-connect.de By analyzing the diffraction pattern of X-rays, a complete three-dimensional model of the molecule can be constructed. thieme-connect.de The determination of absolute structure often relies on the anomalous dispersion effect, which is more pronounced with heavier atoms, but techniques exist to determine the configuration of light-atom structures as well. nih.gov This method was used to confirm the absolute configuration of various chiral pyrrolidine derivatives, providing unequivocal proof of their stereochemistry. researchgate.netnih.gov

Computational methods , such as Density Functional Theory (DFT), are used to analyze the chiral binding pockets of catalysts and to predict the most stable conformations of pyrrolidine derivatives. nih.gov These theoretical calculations complement experimental data and provide insight into the non-covalent interactions that govern stereoselective transformations. nih.gov

| Methodology | Primary Use | Type of Information Provided |

|---|---|---|

| NMR Spectroscopy (1D & 2D) | Determination of relative stereochemistry in solution. wordpress.com | Proton connectivity, dihedral angles (from J-coupling), through-space proximity (NOESY). researchgate.netlongdom.org |

| X-ray Crystallography | Unambiguous determination of absolute configuration. researchgate.net | Precise 3D atomic coordinates in the solid state. thieme-connect.de |

| Computational Chemistry (DFT) | Analysis and prediction of stereochemical outcomes. nih.gov | Molecular conformation, transition state energies, non-covalent interactions. nih.gov |

Biological and Pharmacological Research Applications of Methyl 1 Methylpyrrolidine 3 Carboxylate Derivatives

Role as a Building Block in Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a prevalent feature in many natural products and synthetic drugs. The non-planar, sp3-hybridized nature of this ring allows for efficient exploration of three-dimensional chemical space, a desirable characteristic in modern drug design. nih.gov Methyl 1-methylpyrrolidine-3-carboxylate serves as a key representative of this class, providing a readily functionalizable core for creating diverse chemical libraries.

As a chemical intermediate, this compound is instrumental in the synthesis of more complex pharmaceutical agents. chemimpex.com Its structure contains multiple reactive sites that can be selectively modified to build intricate molecular architectures. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the tertiary amine of the pyrrolidine ring can also participate in various chemical transformations.

This versatility has been exploited in the synthesis of potent enzyme inhibitors. A notable example is the creation of benzimidazole (B57391) carboxamide derivatives designed as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. nih.gov In these syntheses, the pyrrolidine nucleus, derived from precursors like this compound, is attached to the benzimidazole core structure. This process often involves multi-step reactions, such as the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, to construct the substituted pyrrolidine ring, which is then further elaborated. nih.gov The resulting complex molecules have demonstrated significant therapeutic potential, particularly in oncology. nih.gov

The concept of a molecular scaffold is central to rational drug design, where a core structure is systematically decorated with various substituents to optimize its interaction with a biological target. The pyrrolidine ring from this compound is an excellent scaffold due to its conformational flexibility and the stereogenic centers it can possess. nih.gov The spatial orientation of substituents on the pyrrolidine ring can dramatically influence biological activity by altering the molecule's binding mode to target proteins. nih.gov

In the development of selective androgen receptor modulators (SARMs), researchers introduced a methyl group at the C-3 position of the pyrrolidine ring to enhance metabolic stability and improve pharmacokinetic profiles compared to parent compounds. nih.gov Similarly, in the design of estrogen receptor α (ERα) antagonists for breast cancer treatment, the specific stereochemistry of a methyl group on the pyrrolidine scaffold was found to be crucial for achieving the desired antagonist effect. nih.gov These examples underscore how the pyrrolidine framework, originating from simple esters like this compound, provides a robust platform for the iterative process of drug discovery and optimization.

Enzyme Inhibition Studies

Derivatives of this compound have been extensively investigated as inhibitors of various enzymes implicated in human diseases. The pyrrolidine core serves as a key pharmacophoric element that can be tailored to fit into the active sites of specific enzymes, thereby modulating their activity.

Understanding how a compound interacts with its target enzyme at the molecular level is critical for developing potent and selective inhibitors. Studies on pyrrolidine-based inhibitors have revealed key binding interactions that contribute to their efficacy. For example, in the inhibition of InhA, an enzyme from Mycobacterium tuberculosis, the 5-oxo-pyrrolidine core of inhibitor molecules forms a crucial hydrogen bonding network. nih.gov This network involves the oxygen atom of the pyrrolidine carbonyl group, the catalytic residue Tyr158 of the enzyme, and the NAD+ cofactor, an interaction that appears to be a conserved feature among many InhA inhibitors. nih.gov

Similarly, molecular modeling of dispiro-pyrrolidine derivatives as cholinesterase inhibitors has helped to elucidate their binding modes within the enzyme's active site, identifying the specific amino acid residues involved in the interaction. nih.gov These mechanistic insights are invaluable for guiding the design of next-generation inhibitors with improved potency and selectivity.

The structural versatility of the pyrrolidine scaffold has enabled the development of inhibitors for a diverse range of enzyme targets.

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA damage repair, making them a key target in cancer therapy. nih.govnih.gov A series of benzimidazole carboxamides incorporating a substituted pyrrolidine ring have been synthesized and shown to be potent PARP inhibitors. nih.govnih.gov Some of these compounds exhibit IC50 values in the low nanomolar range, comparable to clinically approved drugs like Veliparib and Olaparib. nih.gov The pyrrolidine moiety in these inhibitors is designed to fit into the enzyme's active site, contributing to high-affinity binding. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a therapeutic target for type 2 diabetes because it degrades incretin (B1656795) hormones that regulate blood glucose levels. nih.govnih.gov Cyanopyrrolidines, which mimic the structure of the natural DPP-IV substrate proline, are a prominent class of inhibitors. nih.gov Several approved anti-diabetic drugs, such as Vildagliptin and Saxagliptin, feature a cyanopyrrolidine core. nih.gov Computational studies involving molecular docking have been used to design and evaluate new pyrrolidine-based DPP-IV inhibitors with potentially enhanced binding affinity compared to existing drugs. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. nih.gov A class of synthesized dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] has demonstrated promising inhibitory activity against both AChE and BChE. Certain derivatives were found to be more selective for AChE, a desirable property for Alzheimer's therapy. nih.gov

Autotaxin (ATX): ATX is an enzyme that produces the signaling molecule lysophosphatidic acid (LPA), which is implicated in pathological conditions like cancer and fibrosis. nih.govmdpi.com Novel classes of optically active pyrrolidine and 2-pyrrolidinone (B116388) derivatives have been synthesized and identified as potent ATX inhibitors. Boronic acid-containing pyrrolidine derivatives, in particular, have shown very high potency, with IC50 values as low as 35 nM. nih.gov

Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Key Derivative Example | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Benzimidazole Carboxamides | PARP-1 / PARP-2 | Compound 5cj | ~4 nM | nih.gov |

| Dispiro-pyrrolidines | AChE / BChE | Compound 8e | AChE: 1.15 µM, BChE: 1.54 µM | nih.gov |

| Boronic Acid Pyrrolidines | Autotaxin (ATX) | Compound 21 | 35 nM | nih.gov |

| Hydroxamic Acid Pyrrolidinones | Autotaxin (ATX) | Compound 16 | 700 nM | nih.gov |

Computational methods play a crucial role in modern enzyme inhibition studies, complementing experimental approaches. arizona.edu Theoretical studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are widely used to predict and rationalize the inhibitory potential of novel compounds. nih.govresearchgate.net

For DPP-IV inhibitors, molecular docking simulations have been employed to predict the binding affinities and interaction modes of newly designed pyrrolidine analogues within the enzyme's active site. nih.gov These in silico methods allow researchers to prioritize which compounds to synthesize and test, saving time and resources. Furthermore, molecular dynamics simulations can provide insights into the stability of the enzyme-inhibitor complex over time. nih.gov

In the study of cholinesterase inhibitors, molecular modeling helps to understand the observed biological activities and identify the structural parameters responsible for potent inhibition. nih.gov For PARP inhibitors, molecular docking is used to discuss the structure-activity relationships, explaining why certain substitutions on the pyrrolidine ring lead to enhanced potency. nih.gov These theoretical approaches are integral to the kinetic analysis of enzyme inhibition, providing a framework for understanding the dynamic interactions between enzymes and their inhibitors. arizona.eduresearchgate.net

Exploration of Diverse Pharmacological Activities

Metabolic Pathway Modulation (e.g., Amino Acid Metabolism, Neurotransmitter Synthesis)

The core structure of this compound is analogous to amino acids, positioning its derivatives as potential modulators of metabolic pathways involving these fundamental biological building blocks. Research indicates that the parent compound, 1-methylpyrrolidine-3-carboxylic acid, serves as a valuable building block in biochemical studies related to amino acid metabolism and neurotransmitter research.

A significant area of application for these derivatives is in neuroscience, particularly in the modulation of neurotransmitter systems. The scaffold has been identified as a key component in the development of agents with neuroprotective properties.

Dopaminergic System Modulation : The 1-methylpyrrolidine-3-carboxylic acid framework is recognized for its role in targeting the dopaminergic system. The presence of the N-methyl group can enhance lipophilicity, which may facilitate penetration across the blood-brain barrier, a critical factor for compounds targeting the central nervous system (CNS). This structural feature, combined with the 3-carboxylic acid substitution, is considered to provide a favorable balance of potency, selectivity, and pharmacokinetic properties for neurological applications.

Neuroprotective Effects : In experimental models of Parkinson's disease, derivatives based on the pyrrolidine scaffold have demonstrated significant neuroprotective effects. They have been shown to protect against the loss of dopaminergic neurons induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). The mechanism of this protection is thought to involve the preservation of vesicular dopamine (B1211576) storage and the reduction of cytosolic dopamine accumulation, which in turn prevents oxidative stress-mediated cell death. Research has indicated that compounds featuring the 1-methylpyrrolidine-3-carboxylic acid scaffold can lead to a substantial reduction in neuronal loss in key brain regions like the substantia nigra. nih.gov Furthermore, studies on related pyrrole-based compounds have demonstrated significant neuroprotective and antioxidant effects in in vitro neurotoxicity models, suggesting a broader potential for this class of compounds in combating neurodegeneration. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR investigations have provided valuable insights into how specific structural modifications influence their pharmacological effects. The pyrrolidine ring offers multiple points for modification, and the spatial arrangement of substituents can dramatically alter a compound's interaction with its biological target. nih.gov

Key findings from SAR studies on the broader class of pyrrolidine derivatives include:

Influence of Substituents on the Pyrrolidine Ring : The nature and position of substituents on the pyrrolidine ring are critical determinants of biological activity. For instance, in a series of pyrrolidine derivatives designed as α-amylase and α-glucosidase inhibitors, the presence of electron-donating groups on an associated phenyl ring was found to be significant. The para-methoxy substituted derivative, in particular, showed exceptional inhibitory activity against both enzymes. nih.gov

Stereochemistry : The stereochemistry of the pyrrolidine ring profoundly impacts biological activity. The orientation of substituents can dictate the binding mode to target proteins. For example, studies on antiestrogen (B12405530) benzopyran derivatives showed that the orientation of a 3-R-methylpyrrolidine group was responsible for producing a pure antagonist effect on the estrogen receptor α (ERα), whereas the 3-S-methylpyrrolidine isomer did not exhibit the same profile. nih.gov This highlights how a single stereochemical change can switch the pharmacological outcome.

N-Substitution : The N-methyl group in the parent compound is a key feature. In general, N-alkylation can influence properties like cell permeability and target selectivity. The combination of N-methylation and 3-carboxylic acid substitution on the pyrrolidine ring has been noted to provide an optimal balance of properties for neurological applications. nih.gov

The table below summarizes representative SAR findings for pyrrolidine derivatives, illustrating the impact of structural modifications on biological activity.

| Derivative Class | Structural Modification | Target | Observed Effect on Activity | Reference |

| Pyrrolidine-based Amides | Introduction of a para-methoxy (-OCH₃) group on a phenyl substituent | α-Amylase / α-Glucosidase | Enhanced inhibitory activity (IC₅₀ of 26.24 µg/mL for α-amylase) | nih.gov |

| Pyrrolidine-based Amides | Introduction of an unsubstituted phenyl group | α-Amylase / α-Glucosidase | Moderate inhibitory activity (IC₅₀ of 36.32 µg/mL for α-amylase) | nih.gov |

| Antiestrogen Benzopyrans | 3-R-methylpyrrolidine substituent | Estrogen Receptor α (ERα) | Conferred pure antagonist and selective degrader (PA-SERD) activity | nih.gov |

| Antiestrogen Benzopyrans | 3-S-methylpyrrolidine substituent or unsubstituted | Estrogen Receptor α (ERα) | Did not produce the same pure antagonist profile | nih.gov |

| General Pyrrolidines | N-methylation and 3-carboxylic acid substitution | Neurological Targets | Provides a good balance of potency, selectivity, and pharmacokinetics | nih.gov |

This table is generated based on data from studies on various pyrrolidine derivatives and is intended to be illustrative of general SAR principles for this scaffold.

In Silico Biological Studies (e.g., Molecular Docking, QSAR)

Computational, or in silico, methods are indispensable tools in modern drug discovery, allowing researchers to predict the biological activity and interaction of molecules with their targets before synthesis. Derivatives of this compound have been the subject of such studies, primarily focusing on molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. These studies have been used to understand the interactions between pyrrolidine derivatives and their biological targets at a molecular level. For instance, docking studies of pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1) were used to elucidate the mode of interaction between the ligands and key amino acid residues within the protein's binding site. nih.gov Such analyses are often supported by molecular dynamics (MD) simulations to confirm the stability of the predicted binding poses over time. nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models are powerful predictive tools for designing new derivatives with enhanced potency. For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

In a study on pyrrolidine derivatives as Mcl-1 inhibitors, robust 3D-QSAR models were developed. nih.gov The statistical parameters of these models indicated high stability and predictive power, allowing researchers to generate contour maps that visualize the regions where steric, electrostatic, or other property changes would favorably or unfavorably impact inhibitory activity. nih.gov

The table below presents the statistical validation parameters for CoMFA and CoMSIA models developed for a series of pyrrolidine derivatives.

| QSAR Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_pred (External Validation R²) | Reference |

| CoMFA | 0.689 | 0.999 | 0.986 | nih.gov |

| CoMSIA | 0.614 | 0.923 | 0.815 | nih.gov |

| HQSAR | 0.603 | 0.662 | 0.743 | nih.gov |

Q² values above 0.5 are generally considered indicative of a good predictive model. R² values close to 1.0 indicate a strong correlation between the predicted and observed activities for the training set. R²_pred reflects the model's ability to predict the activity of an external test set of compounds.

These in silico approaches provide a rational basis for the design of novel this compound derivatives, guiding synthetic efforts toward compounds with optimized pharmacological profiles.

Applications in Chemical Catalysis and Materials Science

Methyl 1-methylpyrrolidine-3-carboxylate and its Derivatives as Organocatalysts

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has identified pyrrolidine-containing structures as a privileged scaffold. The parent compound, L-proline, is a well-established organocatalyst for a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. clockss.orgacs.org The catalytic activity of proline is attributed to its secondary amine, which can form enamines or iminium ions as reactive intermediates, and its carboxylic acid group, which can act as a Brønsted acid or participate in hydrogen bonding to orient substrates.

Derivatives of pyrrolidine-3-carboxylic acid have also been explored as organocatalysts. For instance, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been successfully employed as a catalyst in diastereo- and enantioselective organocatalytic reactions. rsc.org The strategic placement of substituents on the pyrrolidine (B122466) ring can significantly influence the catalyst's solubility, stability, and the stereochemical outcome of the reaction.

While direct and extensive research on the organocatalytic applications of this compound is not widely documented in peer-reviewed literature, its structural similarity to known organocatalysts allows for informed speculation on its potential. The tertiary amine in this compound makes it unable to form enamines in the same way as proline. However, its basic nature could still allow it to function as a general base catalyst. Furthermore, derivatives where the N-methyl group is absent, leaving a secondary amine, would be expected to exhibit catalytic activity akin to other proline-based catalysts.

The table below summarizes the key functional groups of this compound and their potential roles in organocatalysis, drawing parallels with well-understood pyrrolidine catalysts.

| Functional Group | Potential Role in Organocatalysis | Comparison with Proline |

| Tertiary Amine (N-methyl) | Can act as a Brønsted base or a Lewis base. | Proline's secondary amine acts as a nucleophile to form enamines/iminium ions. |

| Carboxylate Ester | Can influence catalyst solubility and steric environment. May be hydrolyzed to the active carboxylic acid. | Proline's carboxylic acid is crucial for its catalytic cycle, acting as a proton shuttle and directing group. |

| Pyrrolidine Ring | Provides a rigid scaffold to create a defined chiral environment for asymmetric reactions. | The pyrrolidine ring is a fundamental component of proline's catalytic success. |

Further research is necessary to fully elucidate the catalytic capabilities of this compound and its derivatives. Synthetic modifications, such as the introduction of additional functional groups or chiral centers, could unlock a range of catalytic activities for this class of compounds.

Integration into Polymer Chemistry and Material Science

The incorporation of functional small molecules into polymer structures is a common strategy to impart desired properties to the resulting materials. While specific studies detailing the integration of this compound into polymers are scarce, the related compound, 1-methyl-pyrrolidine-3-carboxylic acid, is known to be used in polymer formulations to enhance properties such as flexibility and strength. anjs.edu.iq This suggests that the pyrrolidine scaffold can be a valuable component in materials science.

This compound possesses functional groups that could allow it to be incorporated into polymers through several routes. The ester group could potentially undergo transesterification to be integrated into a polyester (B1180765) chain. Alternatively, the pyrrolidine ring could be opened under certain conditions for ring-opening polymerization, although this is a less common approach for this type of heterocycle.

A more plausible application lies in its use as a functional additive or as a monomer for the synthesis of specialty polymers. For example, polymers containing tertiary amine groups, such as that in this compound, can exhibit interesting properties like pH-responsiveness, catalytic activity, or the ability to coordinate with metal ions. The synthesis of polymers from pyrrole (B145914) derivatives with carboxylate groups has been reported, leading to conductive and chiral materials. amazonaws.com

The potential applications of polymers functionalized with this compound are summarized in the table below.

| Potential Polymer Type | Method of Integration | Potential Properties and Applications |

| Polyesters/Polyamides | As a comonomer via the carboxylate group (after hydrolysis to the acid). | Improved thermal stability, modified mechanical properties, introduction of basic sites. |

| Functional Polyacrylates | As a pendant group by first modifying the carboxylate to a polymerizable group (e.g., acrylate). | pH-responsive materials, coatings with specific adhesive properties, platforms for further functionalization. |

| Coordination Polymers | As a ligand to link metal centers. | Porous materials for gas storage or catalysis, stimuli-responsive materials. |

The development of new materials from this compound is an area ripe for exploration, with potential for creating polymers with tailored functionalities for a range of applications in materials science.

Role as Ligands for Transition Metals

The coordination chemistry of amino acids and their derivatives with transition metals is a vast and well-studied field. These complexes have applications in catalysis, materials science, and bioinorganic chemistry. The carboxylate group and the nitrogen atom of the pyrrolidine ring in amino acids like proline are excellent donors for metal coordination. nih.gov

This compound possesses both a tertiary amine nitrogen and a carbonyl oxygen from the ester group, both of which have lone pairs of electrons and can potentially coordinate to a transition metal center. The coordination of N-substituted carboxylate ligands to platinum(II) and platinum(IV) has been reported, demonstrating the viability of such coordination modes. nih.gov

While specific transition metal complexes of this compound are not extensively reported, the coordination behavior can be inferred from related systems. The nitrogen atom of the N-methylated pyrrolidine ring and the carbonyl oxygen of the ester could act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The nature of the metal, its oxidation state, and the other ligands in the coordination sphere would influence the geometry and stability of the resulting complex.

The potential coordination modes and applications of metal complexes of this compound are outlined below.

| Potential Coordination Mode | Metal Ion Examples | Potential Applications of the Complex |

| Monodentate (N-donor) | Late transition metals (e.g., Pd, Pt) | Homogeneous catalysis (e.g., cross-coupling reactions). |

| Monodentate (O-donor) | Hard Lewis acidic metals (e.g., Ti, Zr) | Lewis acid catalysis. |

| Bidentate (N,O-chelation) | Various transition metals (e.g., Cu, Ni, Zn) | Catalysis, precursors for metal-organic frameworks (MOFs), biological mimics. |

The synthesis and characterization of transition metal complexes with this compound as a ligand would be a valuable contribution to coordination chemistry, potentially leading to new catalysts or materials with interesting magnetic or optical properties.

Q & A

Q. What synthetic methodologies are employed for the preparation of Methyl 1-methylpyrrolidine-3-carboxylate, and how is diastereoselectivity controlled?